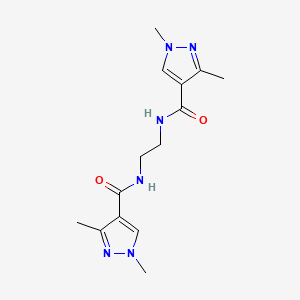
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring substituted with a chloro and nitro group, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Substitution reactions: Introduction of the chloro and nitro groups onto the pyrazole ring.
Coupling with piperazine: The final step involves coupling the substituted pyrazole with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution of the chloro group.
Scientific Research Applications
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with pyrazole and piperazine rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.
1-(piperazin-1-yl)ethanone: Lacks the pyrazole ring.
2-(4-chloro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone: Lacks the nitro group.
Uniqueness
The presence of both the pyrazole and piperazine rings, along with the chloro and nitro substituents, makes 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone unique. These structural features may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C9H12ClN5O3 |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C9H12ClN5O3/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13/h5,11H,1-4,6H2 |
InChI Key |
UTWWSSASUSXVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913942.png)
![2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10913962.png)
![N-(2-chloropyridin-3-yl)-1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10913975.png)
![N-(4-fluoro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10913977.png)
![3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10913979.png)
![N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10913990.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10913996.png)
![4-(furan-2-yl)-3-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10913998.png)

![methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10914009.png)

![1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10914017.png)


